Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester)
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Overview
Description
Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with various functional groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) typically involves multiple steps. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction produces an intermediate, which is then further reacted with triethylamine and dimethylcarbamate under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound is known to act on enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A simpler compound with a similar benzoxazine ring structure.
Benzothiadiazine: Another heterocyclic compound with similar pharmacological activities.
Imidazole: A heterocyclic compound with diverse applications in chemistry and biology.
Uniqueness
Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
97051-01-9 |
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Molecular Formula |
C19H30IN3O4 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[6-(dimethylcarbamoyloxy)-3-oxo-1,4-benzoxazin-4-yl]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C19H30N3O4.HI/c1-6-22(7-2,8-3)12-11-21-16-13-15(26-19(24)20(4)5)9-10-17(16)25-14-18(21)23;/h9-10,13H,6-8,11-12,14H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
VVZOOIRTHVPPLQ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCN1C(=O)COC2=C1C=C(C=C2)OC(=O)N(C)C.[I-] |
Origin of Product |
United States |
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